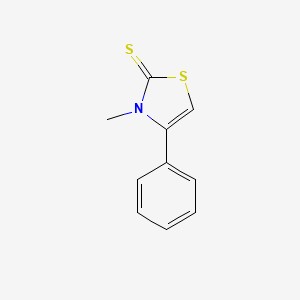

3-Methyl-4-phenylthiazoline-2-thione

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-4-phenyl-1,3-thiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS2/c1-11-9(7-13-10(11)12)8-5-3-2-4-6-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGZDFPNBMUHUON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CSC1=S)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80334173 | |

| Record name | 3-Methyl-4-phenyl-1,3-thiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21402-19-7 | |

| Record name | 3-Methyl-4-phenyl-1,3-thiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methyl-4-phenylthiazoline-2-thione: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methyl-4-phenylthiazoline-2-thione, a heterocyclic compound of significant interest in medicinal chemistry. The guide delves into its synthesis, physicochemical properties, and potential pharmacological applications. Drawing from established synthetic methodologies and spectroscopic data, this document aims to serve as an authoritative resource for researchers and professionals engaged in drug discovery and development. The thiazoline-2-thione scaffold is a well-known pharmacophore, and this guide offers insights into the specific characteristics of the 3-methyl-4-phenyl substituted derivative, paving the way for further exploration of its therapeutic potential.

Introduction

Thiazole and its derivatives have long been recognized as a versatile class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Within this class, the thiazoline-2-thione core represents a particularly valuable scaffold in drug design. This guide focuses on a specific derivative, this compound, providing a detailed examination of its synthesis and chemical characterization. The strategic placement of a methyl group at the 3-position and a phenyl group at the 4-position of the thiazoline-2-thione ring is anticipated to modulate its physicochemical and pharmacological properties, making it a compelling candidate for further investigation in drug discovery programs.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a one-pot multicomponent reaction (MCR), a strategy lauded for its atom economy and operational simplicity. This approach involves the reaction of 2-bromoacetophenone, methylamine, and carbon disulfide.[3]

Underlying Principle: The Hantzsch Thiazole Synthesis and its Mechanistic Parallels

While a direct adaptation of the classic Hantzsch thiazole synthesis, which traditionally involves the reaction of an α-haloketone with a thioamide, can be envisioned, the multicomponent approach offers a more streamlined pathway.[3][4][5] The MCR likely proceeds through an initial reaction between methylamine and carbon disulfide to form a methyl dithiocarbamate salt in situ. This nucleophilic species then attacks the α-carbon of 2-bromoacetophenone in an SN2 fashion. Subsequent intramolecular condensation between the nitrogen atom and the ketone carbonyl group, followed by dehydration, leads to the formation of the thiazoline-2-thione ring.

Visualizing the Synthesis: A Mechanistic Workflow

Figure 1: Proposed reaction workflow for the multicomponent synthesis of this compound.

Detailed Experimental Protocol (Proposed)

The following protocol is a proposed method based on the principles of multicomponent reactions for thiazole synthesis.[3] Optimization of reaction conditions may be necessary to achieve optimal yields.

Materials:

-

2-Bromoacetophenone

-

Methylamine (e.g., 40% solution in water or as a gas)

-

Carbon Disulfide (CS₂)

-

Ethanol or Methanol (as solvent)

-

Base (e.g., triethylamine or potassium carbonate, optional, to facilitate dithiocarbamate formation)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromoacetophenone (1 equivalent) in ethanol.

-

To this solution, add methylamine (1.1 equivalents).

-

Cool the mixture in an ice bath and slowly add carbon disulfide (1.1 equivalents) dropwise while stirring. The addition of a base like triethylamine (1.1 equivalents) may be beneficial at this stage.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). The expected spectroscopic data should align with the known values for this compound.

Physicochemical and Spectroscopic Properties

A thorough characterization of this compound is essential for its identification and for understanding its behavior in various chemical and biological systems.

General Properties

| Property | Value | Source |

| CAS Number | 21402-19-7 | TCI Chemicals |

| Molecular Formula | C₁₀H₉NS₂ | TCI Chemicals |

| Molecular Weight | 207.31 g/mol | TCI Chemicals |

| Appearance | White to light yellow powder/crystal | TCI Chemicals |

| Melting Point | 127.0 to 132.0 °C | TCI Chemicals |

Spectroscopic Data

The structural elucidation of this compound is confirmed by a combination of spectroscopic techniques.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl protons, the vinyl proton on the thiazoline ring, and the aromatic protons of the phenyl group.

-

¹³C NMR: The carbon NMR spectrum provides key information about the carbon skeleton. A reference in the Canadian Journal of Chemistry reports the ¹³C NMR data for this compound.[4][6] The spectrum should display signals for the methyl carbon, the carbons of the thiazoline ring (including the thione carbon at a characteristic downfield shift), and the carbons of the phenyl ring.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

-

C=S (thione) stretching vibration

-

C=C and C=N stretching vibrations of the thiazoline ring

-

Aromatic C-H and C=C stretching vibrations of the phenyl group

-

Aliphatic C-H stretching of the methyl group

3.2.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 207.31 g/mol .

Potential Pharmacological Applications

While specific biological activity data for this compound is not extensively reported in the readily available literature, the broader class of thiazole and thiazolidinone derivatives has demonstrated a wide array of pharmacological activities. This suggests that this compound is a promising candidate for screening in various biological assays.

Areas of Potential Therapeutic Interest

-

Antimicrobial Activity: Thiazole derivatives are known to possess significant antibacterial and antifungal properties.[7][8] The sulfur and nitrogen heteroatoms in the thiazoline ring can interact with essential enzymes in microbial pathogens.

-

Anti-inflammatory Activity: Several studies have reported the anti-inflammatory potential of thiazole and thiazolidinone derivatives.[9][10] These compounds may act by inhibiting key inflammatory mediators.

-

Anticancer Activity: The thiazole scaffold is present in a number of anticancer drugs and experimental agents.[11][12][13] Derivatives of this class have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Structure-Activity Relationship (SAR) Considerations

The biological activity of thiazole derivatives is often influenced by the nature and position of substituents on the ring. The presence of the phenyl group at the 4-position in this compound provides a site for potential modification to explore structure-activity relationships. Variations in the substitution pattern on the phenyl ring could significantly impact the compound's potency and selectivity for biological targets.

Conclusion

This compound is a heterocyclic compound with significant potential for applications in drug discovery and development. Its synthesis can be efficiently achieved through a multicomponent reaction, and its structure is well-characterized by standard spectroscopic methods. While specific biological data for this compound is limited, the well-documented pharmacological activities of the broader thiazole and thiazolidinone classes provide a strong rationale for its further investigation as a potential therapeutic agent. This technical guide serves as a foundational resource for researchers interested in exploring the synthesis, properties, and biological potential of this intriguing molecule.

References

-

Synthesis of 3‐alkyl‐4‐phenyl‐1,3‐thiazole‐2(3H)‐thiones via MCR of CS2, primary amine, and bromoacetophenone. ResearchGate. Available from: [Link]

- Still, I. W. J., Plavac, N., McKinnon, D. M., & Chauhan, M. S. (1976). Carbon-13 nuclear magnetic resonance spectra of N-, O-, and S-methylated 1,3-thiazolidine-2-thiones. Canadian Journal of Chemistry, 54(2), 280-285.

- In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. (2024). Future Journal of Pharmaceutical Sciences, 10(1), 1-13.

-

3-METHYL-5-PHENYL-4-THIAZOLINE-2-THIONE - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available from: [Link]

- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2015). Molecules, 20(8), 13937-13953.

- Prateek, et al. (2020). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research, 6(11), 152-156.

- Gobala Krishnan, P., et al. (2019). SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY ACTIVITY OF CERTAIN NOVEL 2, 4-DISUBSTITUTED 1,3-THIAZOLE DERIVATIVES. RASĀYAN Journal of Chemistry, 12(1), 366-371.

- Piao, H., et al. (2014). Synthesis and evaluation of the antimicrobial activities of 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)-2-thioxothiazolidin-4-one derivatives. European Journal of Medicinal Chemistry, 76, 465-472.

- SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. (2020). World Journal of Pharmaceutical and Medical Research, 6(11), 152-156.

-

3-Methyl-4-phenyl-1,3-thiazole-2(3H)-thione. REALAB LLC. Available from: [Link]

- Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety. (2024). Molecules, 29(1), 238.

-

Thiazole synthesis. Organic Chemistry Portal. Available from: [Link]

- Synthesis, In Vitro Anti-Inflammatory Activity, Molecular Docking, Molecular Dynamics and DFT Calculations of Thiazoline-2-Thione Deriv

-

Synthesis and complete assignments of 1H and 13C NMR spectra of mesoionic 2-(p-trifluoromethylphenyl)-3-methyl-4-(p-tolyl)-1,3-thiazolium-5-thiolate and 2-(p-chlorophenyl). ResearchGate. Available from: [Link]

- Synthesis of Some Derivatives of 4-phenyl-1,3-dihydro-2H-imidazole-2-thion Using Ionic Liquid as Catalyst and... (2017). Journal of Chemical and Pharmaceutical Research, 9(3), 1-7.

- SPONTANEOUS α‐METHYLATION OF AN α-BROMOKETONE FROM DMF: SYNTHESIS AND CRYSTALLINE STRUCTURE OF 1,1'-(3,4-DIPHENYLTHIENO[2,3-b]THIOPHENE-2,5-DIYL)BIS(PROPAN-1-ONE). (2017). Journal of the Chilean Chemical Society, 62(3), 3617-3621.

- The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1987). Journal of the Chemical Society, Perkin Transactions 1, 639-643.

-

Synthesis and complete assignments of 1H and 13C NMR spectra of mesoionic 1,3-thiazolium-2 thiolates. ResearchGate. Available from: [Link]

- Synthesis and anti-imflammatory screening of some novel 2-azetidinones/4-thiazolidinones bearing 1, 3, 4-thiadiazole nucleus. (2013). Journal of Chemical and Pharmaceutical Research, 5(12), 1139-1144.

-

The Hantzsch Thiazole Synthesis. ResearchGate. Available from: [Link]

-

Hantzsch pyridine synthesis. Wikipedia. Available from: [Link]

-

Synthesis and Biological Evaluation of New 3-Phenylthiazolidin-4-One and 3-Phenylthiazole Derivatives as Antimicrobial Agents. ResearchGate. Available from: [Link]

- Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. (2024). Chemistry & Chemical Technology, 18(2), 235-244.

- Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. (2011). Tropical Journal of Pharmaceutical Research, 10(5), 621-628.

-

Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available from: [Link]

- Synthesis and Hypoglycemic and Anti-inflammatory Activity Screening of Novel Substituted 5-[Morpholino(Phenyl)Methyl]-Thiazolidine-2,4-Diones and Their Molecular Docking Studies. (2016). Letters in Drug Design & Discovery, 13(7), 649-663.

- WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF - Google Patents.

- Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. (2013). Molecules, 18(1), 899-914.

-

1-Bromo-1-phenylacetone. Chem-Impex. Available from: [Link]

- Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. (2019). Molecules, 24(21), 3848.

- Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. (2019). Molecules, 24(23), 4348.

-

Preparation of Phenylacetone. Semantic Scholar. Available from: [Link]

- Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024).

- N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. (2016). Avicenna Journal of Phytomedicine, 6(5), 587-594.

-

Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. Semantic Scholar. Available from: [Link]

-

Synthesis and biological activity of 4 ?¢ ? ? ? -substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. JOCPR. Available from: [Link]

-

Phenylacetone. Wikipedia. Available from: [Link]

- Reaction of 2-Phenyl- and 2-Methyl-cycloalkanones with PBr5 and Influence of Substituent on the Addition of Bromine Atom. (2004). Bulletin of the Korean Chemical Society, 25(10), 1539-1542.

Sources

- 1. Quantitative 1H and 13C NMR and Chemometric Assessment of 13C NMR Data: Application to Anabolic Steroid Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. wjpmr.com [wjpmr.com]

- 10. Bot Verification [rasayanjournal.co.in]

- 11. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]

- 12. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to the Biological Activity of 3-Methyl-4-phenylthiazoline-2-thione Derivatives

Executive Summary

The thiazolidine core, particularly its thiazoline-2-thione variant, represents a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] This guide focuses on a specific subclass: 3-Methyl-4-phenylthiazoline-2-thione derivatives. These compounds have emerged as promising candidates in drug discovery, with demonstrated efficacy across antimicrobial, anticancer, and anti-inflammatory applications.[3][4] We will explore the synthetic pathways to access these molecules, delve into their diverse bioactivities with a focus on the underlying mechanisms of action, provide detailed experimental protocols for their evaluation, and synthesize key structure-activity relationship (SAR) insights. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical scaffold for therapeutic innovation.

The Thiazoline-2-Thione Scaffold: A Foundation for Diverse Bioactivity

The 1,3-thiazoline ring is a five-membered heterocycle containing sulfur and nitrogen atoms. The thiazoline-2-thione tautomer is a crucial intermediate in pharmaceuticals and agrochemicals, known for its diverse biological profile which includes anticancer, anti-inflammatory, antifungal, and aldose reductase inhibitory properties.[3] The reactivity of the scaffold, featuring nucleophilic centers at the nitrogen and sulfur atoms and an electrophilic carbon, makes it a versatile building block for creating libraries of functionally diverse molecules.[5] This guide will specifically address derivatives featuring a methyl group at the N-3 position and a phenyl group at the C-4 position, a substitution pattern that has yielded compounds with significant therapeutic potential.

General Synthesis of this compound Derivatives

The construction of the thiazoline-2-thione core is typically achieved through cyclocondensation reactions. A prevalent and efficient method involves the reaction of a suitably substituted thiosemicarbazone with an α-haloketone, a variant of the classic Hantzsch thiazole synthesis.[6][7][8] This approach allows for significant diversity by varying the substituents on both the thiosemicarbazone and the α-haloketone starting materials.

Caption: General workflow for the synthesis of thiazoline derivatives.

Protocol: Representative Synthesis of a 4-Phenyl-thiazoline-2-thione Derivative

This protocol is a generalized procedure based on methodologies reported for the synthesis of similar thiazolidinone and thiazole derivatives.[6][8]

-

Step 1: Formation of Thiosemicarbazone.

-

Dissolve one equivalent of the desired aldehyde or ketone (e.g., acetophenone) in ethanol.

-

Add a solution of one equivalent of a substituted thiosemicarbazide (e.g., 4-methyl-3-thiosemicarbazide) in ethanol.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture. The precipitated thiosemicarbazone product is collected by filtration, washed with cold ethanol, and dried.

-

-

Step 2: Cyclocondensation to form the Thiazoline Ring.

-

Suspend one equivalent of the thiosemicarbazone from Step 1 in anhydrous ethanol or dimethylformamide (DMF).

-

Add one equivalent of an appropriate α-haloketone (e.g., 2-bromo-1-phenylethan-1-one).

-

Add one equivalent of a base such as anhydrous sodium acetate or pyridine to act as a scavenger for the hydrohalic acid formed.

-

Reflux the mixture for 6-8 hours, again monitoring by TLC.

-

After cooling, pour the reaction mixture into ice-cold water.

-

Collect the resulting solid precipitate by filtration.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the final this compound derivative.

-

-

Step 3: Characterization.

Anticancer Activity

Derivatives of the thiazole and thiazolidinone family have demonstrated significant potential as anticancer agents, acting through various mechanisms including the induction of apoptosis, inhibition of crucial cell signaling pathways, and modulation of cancer cell metabolism.[4][5]

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

Several studies have implicated thiazole derivatives as potent inhibitors of key protein kinases.[10] One of the most critical pathways in cancer cell proliferation and survival is the PI3K/Akt/mTOR pathway. Certain thiazole derivatives have been shown to inhibit PI3Kα, leading to decreased phosphorylation of its downstream targets Akt and mTOR, ultimately resulting in cell cycle arrest and apoptosis.[10]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiazoline derivatives.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of these derivatives are typically evaluated against a panel of human cancer cell lines.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 6a | OVCAR-4 (Ovarian) | 1.57 | [10] |

| 4d | A549 (Lung) | 2.55 | [11] |

| 4d | MCF-7 (Breast) | 0.87 | [11] |

| 21a | A549 (Lung) | 0.72 | [2] |

| 28b | HT-29 (Colon) | 3.29 | [2] |

| Note: Compound IDs are from the cited literature and represent similar thiazole/thiazolidinone scaffolds. |

Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[12]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The mitochondrial dehydrogenases of viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Antimicrobial and Antifungal Activity

The rise of antimicrobial resistance necessitates the development of new classes of anti-infective agents.[13] Thiazole-containing compounds have long been recognized for their potent activity against a wide spectrum of bacteria and fungi.[8][14]

Mechanism of Action: Virulence Factor Inhibition

Instead of directly killing bacteria, a modern strategy is to disarm them by inhibiting their virulence factors. The Type III Secretion System (T3SS) is a needle-like apparatus used by many Gram-negative pathogens to inject toxins into host cells. Certain 1,3-thiazolidine-2-thione derivatives have been shown to suppress the expression of genes within the T3SS cluster, effectively blocking the pathogen's ability to cause disease without exerting selective pressure that leads to resistance.[15]

Caption: Inhibition of the bacterial Type III Secretion System (T3SS).

Quantitative Data: Antimicrobial and Antifungal Efficacy

The minimum inhibitory concentration (MIC) is the standard measure of in vitro antimicrobial potency.

| Compound ID | Microorganism | Activity / MIC | Reference |

| 43a | S. aureus | MIC = 16.1 µM | [13] |

| 43d | C. albicans | MIC = 15.3 µM | [13] |

| 6d | B. subtilis | 100% activity index vs. Ampicillin | [8] |

| 2e | C. parapsilosis | MIC₅₀ = 1.23 µg/mL | [16] |

| E1 | S. sclerotiorum | EC₅₀ = 0.22 µg/mL | [17] |

| Note: Compound IDs are from the cited literature and represent similar thiazole/thiazolidinone scaffolds. |

Protocol: Broth Microdilution for MIC Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, C. albicans) equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous human diseases. Thiazolidinone derivatives have been investigated as potent anti-inflammatory agents that target the core pathways of the inflammatory response.[18][19]

Mechanism of Action: Suppression of the NF-κB Pathway

Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent inducer of inflammation in macrophages. It triggers the activation of the transcription factor NF-κB, which upregulates the expression of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[19] Thiazolidinone derivatives have been shown to inhibit the production of nitric oxide (NO), iNOS, and COX-2 by suppressing the activation of the NF-κB pathway in LPS-stimulated macrophages.[18][19]

Caption: Suppression of LPS-induced NF-κB inflammatory signaling.

Protocol: Griess Assay for Nitric Oxide Measurement

This assay quantifies nitrite, a stable breakdown product of nitric oxide (NO), in cell culture supernatants.[18]

-

Cell Culture and Stimulation: Culture RAW 264.7 macrophage cells in a 96-well plate. Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Leave one set of wells unstimulated as a negative control.

-

Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction:

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

-

Incubate for another 10 minutes at room temperature. A pink/magenta color will develop in the presence of nitrite.

-

-

Data Acquisition: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.

Structure-Activity Relationship (SAR) Insights

Understanding how structural modifications impact biological activity is critical for rational drug design. Several studies have elucidated key SAR trends for thiazole and thiazolidinone derivatives.[11][20]

-

Substituents on the 4-Phenyl Ring: The electronic nature of substituents on the phenyl ring at the C-4 position significantly influences activity.

-

Antifungal Activity: The presence of strongly electronegative atoms like fluorine and chlorine at the para-position can significantly enhance antifungal activity against Candida species.[16]

-

Dual sEH/FAAH Inhibition: For anti-inflammatory activity targeting soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), electron-donating groups on the phenyl ring are generally well-tolerated.[20]

-

-

Molecular Shape and Size: The overall three-dimensional shape of the molecule is crucial. For FAAH inhibition, the enzyme's binding pocket appears to be more sterically restricted compared to the sEH binding pocket, placing a higher constraint on the size of substituents.[20]

-

Hydrophobicity: The introduction of hydrophobic groups, such as an aryl group, can enhance binding energy by occupying hydrophobic regions within the target protein's binding pocket.[12]

Conclusion and Future Perspectives

The this compound scaffold and its close analogs are a highly promising class of compounds with a validated, diverse range of biological activities. Their synthetic accessibility allows for the creation of large libraries for screening and optimization. The demonstrated activities against cancer, microbial pathogens, and inflammatory pathways highlight their potential for development into novel therapeutics.

Future research should focus on:

-

Lead Optimization: Systematically modifying the core structure to improve potency, selectivity, and pharmacokinetic properties based on SAR data.

-

In Vivo Efficacy: Moving the most promising lead compounds into preclinical animal models to validate their therapeutic effects and assess their safety profiles.

-

Mechanism Deconvolution: Further elucidating the specific molecular targets and signaling pathways modulated by these compounds to better understand their mechanism of action and identify potential biomarkers for patient selection.

The continued exploration of this versatile scaffold holds significant promise for addressing unmet needs in oncology, infectious diseases, and inflammatory disorders.

References

-

Gouda, M. A., et al. (2014). Synthesis and Antimicrobial Evaluation of Some New Thiazoline and Thiazolidinone Derivatives Incorporating[5][9][14]Triazolo[1,5-a]benzimidazole. Molecules. [Link]

-

Gomha, S. M., et al. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives. RSC Advances. [Link]

-

Sattigeri, V. J., et al. (2005). Synthesis and antimicrobial activity of novel thiazolidinones. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry. [Link]

-

Li, J., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Saini, A., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemistry. [Link]

-

Abdel-Wahab, B. F., et al. (2015). Design, Synthesis, Biological and Molecular Docking Studies of Some O-Hydroxycyanopyridine Derivatives. ResearchGate. [Link]

-

Dash, B. P., et al. (2011). Synthesis and Antimicrobial Activity of Some Thiazolidinone Derivatives from 2-Methyl, 8-hydroxy Quinoline. Journal of the Indian Chemical Society. [Link]

-

Phillips, A. J., & Uto, Y. (2009). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews. [Link]

-

Tang, R., et al. (2019). Synthesis and bioactivity of 1,3-thiazolidine-2-thione derivatives against type III secretion system of Xanthomonas oryzae. Bioorganic & Medicinal Chemistry. [Link]

-

D'hooghe, M., & De Kimpe, N. (2009). Overview of the Chemistry of 2-Thiazolines. ResearchGate. [Link]

-

Riyadh, S. M., et al. (2022). Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. RSC Advances. [Link]

-

Rodrigues, C. A., et al. (2022). Anti-inflammatory Effects of Novel Thiazolidinone Derivatives as Bioactive Heterocycles on RAW264.7 Cells. ResearchGate. [Link]

-

Kim, D., et al. (2019). Anti-inflammatory Effects of Novel Thiazolidinone Derivatives as Bioactive Heterocycles on RAW264.7 Cells. Molecules. [Link]

-

Tsolaki, E., & Geronikaki, A. (2021). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. Molecules. [Link]

-

Jeleń, M., et al. (2015). Synthesis and Bioactivity of Novel Phenothiazine-Based Thiazole Derivatives. Molecules. [Link]

-

Sechi, M., et al. (2011). Synthesis and antitumor activity of 3-(2-phenyl-1,3-thiazol-4-yl)- and 3-(2-phenyl-1,3-thiazol-4-yl)-7-azaindole derivatives. Archiv der Pharmazie. [Link]

-

Kumar, R., et al. (2023). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules. [Link]

-

Legin, A. A., et al. (2021). Exploring the Anticancer Properties of 4-Phenylthiazole-Based Ru(II) and Os(II) Metallacycles Featuring 1-Methylimidazole as N-Donor Functionality. Molecules. [Link]

-

Sztanke, K., et al. (2021). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules. [Link]

-

Wang, Y., et al. (2020). Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Gaciarz, A., et al. (2021). Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. European Journal of Medicinal Chemistry. [Link]

-

Szychowski, K. A., et al. (2023). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules. [Link]

-

Wang, F., et al. (2018). Discovery and structure-activity relationship of novel 4-hydroxy-thiazolidine-2-thione derivatives as tumor cell specific pyruvate kinase M2 activators. European Journal of Medicinal Chemistry. [Link]

-

Riyadh, S. M., et al. (2015). Synthesis and Biological Evaluation of New 3-Phenylthiazolidin-4-One and 3-Phenylthiazole Derivatives as Antimicrobial Agents. ResearchGate. [Link]

-

Al-Salim, H. S., et al. (2023). Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. ACS Omega. [Link]

-

Sapa, J., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules. [Link]

-

Shi, L., et al. (2024). Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety. Molecules. [Link]

-

Feng, H., et al. (2020). Structure-activity relationship studies of phenothiazine derivatives as a new class of ferroptosis inhibitors together with the therapeutic effect in an ischemic stroke model. European Journal of Medicinal Chemistry. [Link]

-

Shi, L., et al. (2023). Design, synthesis and antifungal evaluation of phenylthiazole-1,3,4-oxadiazole thione (ketone) derivatives inspired by natural thiasporine A. Pest Management Science. [Link]

Sources

- 1. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances in the synthesis and utility of thiazoline and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. Synthesis and antitumor activity of 3-(2-phenyl-1,3-thiazol-4-yl)-1H-indoles and 3-(2-phenyl-1,3-thiazol-4-yl)-1H-7-azaindoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Antimicrobial Evaluation of Some New Thiazoline and Thiazolidinone Derivatives Incorporating [1,2,4]Triazolo[1,5-a]benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. jchemrev.com [jchemrev.com]

- 14. Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives [article.sapub.org]

- 15. Synthesis and bioactivity of 1,3-thiazolidine-2-thione derivatives against type III secretion system of Xanthomonas oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis and antifungal evaluation of phenylthiazole-1,3,4-oxadiazole thione (ketone) derivatives inspired by natural thiasporine A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Anti-inflammatory Effects of Novel Thiazolidinone Derivatives as Bioactive Heterocycles on RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Medicinal Chemistry Applications of 3-Methyl-4-phenylthiazoline-2-thione

A Senior Application Scientist's Perspective on a Promising Heterocyclic Scaffold

Forward: The thiazoline-2-thione core is a cornerstone in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. This guide focuses on a specific, yet underexplored derivative: 3-Methyl-4-phenylthiazoline-2-thione (CAS 21402-19-7) . While extensive public domain research on this particular molecule is nascent, this document will synthesize the wealth of knowledge from its close structural analogs to build a comprehensive profile of its potential applications. By examining the established biological activities of related phenylthiazole derivatives, we can infer the probable therapeutic avenues for this compound and provide a scientifically grounded framework for future research and drug development endeavors.

The 4-Phenylthiazoline-2-thione Core: A Privileged Scaffold

The thiazoline ring, a five-membered heterocycle containing both sulfur and nitrogen, is a recurring motif in a multitude of biologically active natural products and synthetic drugs.[1] Its unique electronic properties and conformational flexibility make it an attractive scaffold for interacting with a diverse range of biological targets. The thione (C=S) group at the 2-position and a phenyl ring at the 4-position further enhance its potential for specific molecular interactions, often through hydrogen bonding and hydrophobic interactions within enzyme active sites.

Derivatives of this core structure have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][3] The N-methylation at the 3-position, as in our molecule of interest, is a key structural modification that can significantly impact a compound's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, cell permeability, and target-binding affinity.

Synthesis of this compound: A Proposed Pathway

A common and efficient method for the synthesis of 4-phenylthiazoline-2-thione derivatives is through a variation of the Hantzsch thiazole synthesis.[3] A plausible synthetic route to this compound is outlined below. This proposed workflow is based on established chemical principles for the synthesis of analogous compounds.

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

-

Preparation of Methyl Dithiocarbamate: To a solution of methylamine in a suitable solvent (e.g., ethanol), an equimolar amount of carbon disulfide is added dropwise at a low temperature (0-5 °C). The reaction mixture is stirred for a specified period to form the corresponding methyl dithiocarbamate salt.

-

Reaction with Phenacyl Bromide: An equimolar amount of phenacyl bromide (2-bromo-1-phenylethanone), dissolved in the same solvent, is then added to the reaction mixture.

-

Cyclization and Product Formation: The mixture is refluxed for several hours. The nucleophilic sulfur of the dithiocarbamate displaces the bromide, and subsequent intramolecular cyclization with the elimination of a water molecule leads to the formation of the thiazoline-2-thione ring.[1]

-

Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

Potential Anticancer Applications

The phenylthiazole scaffold is a prominent feature in numerous compounds investigated for their anticancer properties.[2][4] Research on analogs suggests that this compound could exhibit cytotoxic activity against various cancer cell lines.

Insights from Analog Studies

Derivatives of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides have been synthesized and evaluated for their antitumor activities against human lung adenocarcinoma (A549) cells.[5] Notably, some of these compounds displayed high selectivity, being cytotoxic to cancer cells while showing minimal toxicity to normal cell lines.[5] For instance, 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide showed a significant IC50 value against A549 cells.[5]

Furthermore, novel thiazole hybrids have demonstrated potent inhibitory activity against various cancer cell lines, including ovarian cancer.[4] The mechanism of action for some of these analogs involves the inhibition of key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is crucial for cancer cell growth and survival.[4]

Quantitative Data from Analog Studies

| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |

| Methyl 2-(2-((1-(naphthalen-2-yl)ethylidene)hydrazineylidene)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate | Ovarian (OVCAR-4) | 1.569 ± 0.06 | [4] |

| 2-[(1-Methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide | Lung (A549) | 23.30 ± 0.35 | [5] |

Hypothesized Mechanism of Action: A Logical Framework

Caption: Potential anticancer mechanism of this compound.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Human cancer cell lines (e.g., A549, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: A stock solution of this compound in DMSO is prepared and serially diluted to various concentrations. The cells are treated with these concentrations for 24, 48, or 72 hours.

-

MTT Assay: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Potential Anti-inflammatory Applications

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Phenylthiazole derivatives have been investigated as potential anti-inflammatory agents, primarily through their ability to inhibit cyclooxygenase (COX) enzymes.[1][3]

Mechanism of Action: COX Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. Some phenylthiazole-2-thione derivatives have been specifically designed as potential selective COX-2 inhibitors.[1] This selectivity is desirable as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

The structural features of this compound, particularly the phenyl group, could allow it to bind to the active site of COX-2, thereby blocking its enzymatic activity and reducing the production of inflammatory mediators.

Signaling Pathway: Prostaglandin Synthesis

Caption: Inhibition of the COX-2 pathway by this compound.

Potential Antiviral Activity

Studies on related thiazolidinone derivatives have shown considerable activity against viruses such as Herpes Simplex Virus, Human Coronavirus, and Influenza viruses.[6] The mechanism of antiviral action can be diverse, including inhibition of viral entry, replication, or release from host cells.

Conclusion and Future Directions

This compound represents a promising, yet largely unexplored, scaffold in medicinal chemistry. Based on the extensive research into its structural analogs, it is plausible that this compound possesses significant anticancer, anti-inflammatory, and antiviral properties. Future research should focus on the definitive synthesis and purification of this compound, followed by systematic in vitro and in vivo screening to elucidate its specific biological activities and mechanisms of action. The insights provided in this guide, drawn from the rich chemistry of its relatives, offer a solid foundation and a compelling rationale for embarking on such investigations.

References

-

Emami, S., & Foroumadi, A. (2006). Synthesis of 4‐(4‐Methylsulfonylphenyl)‐3‐phenyl‐2(3H)‐thiazole Thione Derivatives as New Potential COX‐2 Inhibitors. Chinese Journal of Chemistry, 24(7), 957-960. [Link]

-

Shawky, A. M., Ghiaty, A., Abd El-Aal, A. S. M., & El-Sawy, E. R. (2017). A facile synthesis and anticancer activity of some novel thiazoles carrying 1,3,4-thiadiazole moiety. Chemistry Central Journal, 11(1), 24. [Link]

-

Yadav, P., Kumar, R., Singh, P., & Kumar, N. (2020). Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives. Bioorganic Chemistry, 104, 104217. [Link]

-

Tehrani, M. B., Foroumadi, A., Ebrahimi, S. E. S., & Emami, S. (2018). Synthesis and biological evaluation of 2,7-Dihydro-3H-dibenzo[de,h]cinnoline-3,7-dione derivatives, a novel group of anticancer agents active on a multidrug resistant cell line. Bioorganic & Medicinal Chemistry, 26(15), 4429-4439. [Link]

-

Asati, V., & Srivastava, S. K. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Pharmaceuticals, 15(7), 882. [Link]

-

Hosseini-Hashemi, Z., Eslami Moghadam, M., Mirzaei, M., & Notash, B. (2022). Biological Activity of Two Anticancer Pt Complexes with a Cyclohexylglycine Ligand against a Colon Cancer Cell Line: Theoretical and Experimental Study. ACS Omega, 7(10), 8749-8762. [Link]

-

Mocan, A., Zengin, G., Simirgiotis, M., Schafberg, M., Mollica, A., Vodnar, D., Crișan, G., & Rohn, S. (2017). Evaluation of Biological Activities of Twenty Flavones and In Silico Docking Study. Molecules, 22(3), 409. [Link]

-

Kryshchyshyn, A., Poroikov, V., & Lesyk, R. (2023). In-vitro antiviral screening of some thiopyranothiazoles. Chemico-Biological Interactions, 386, 110738. [Link]

-

Abu-Sini, M., Al-Qerem, W., Al-Hiari, Y., & El-Huneidi, W. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Antibiotics, 11(3), 346. [Link]

-

Zhang, Y., Wang, Y., Zhang, Y., Li, Y., Wang, Y., & Li, J. (2021). Synthesis, antiproliferative activity, and biological profiling of C-19 trityl and silyl ether andrographolide analogs in colon cancer and breast cancer cells. Bioorganic & Medicinal Chemistry, 41, 116213. [Link]

-

Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. M. (2021). Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. Future Medicinal Chemistry, 13(14), 1245-1262. [Link]

-

Gurdere, M. B., Cetin, A., & Ceylan, S. (2018). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. Archiv der Pharmazie, 351(11), e1800199. [Link]

-

Evren, E., Ceylan, S., & Gurdere, M. B. (2019). Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. Letters in Drug Design & Discovery, 16(10), 1145-1154. [Link]

-

Gomha, S. M., Abdel-aziz, H. M., & Khedr, M. A. (2020). New thiazole, thiophene and 2-pyridone compounds incorporating dimethylaniline moiety: synthesis, cytotoxicity, ADME and molecular docking studies. BMC Chemistry, 14(1), 1-13. [Link]

-

Prateek, Kumar, A., & Singh, S. (2020). Synthesis and Anti-inflammatory Activity of Substituted Phenyl Thiazole Derivatives. World Journal of Pharmaceutical and Medical Research, 6(12), 1-5. [Link]

-

Narasimhamurthy, K. H., & Rangappa, K. S. (2024). A review on progress of thiazole derivatives as potential anti-inflammatory agents. European Journal of Medicinal Chemistry Reports, 12, 100225. [Link]

-

Kashyap, P., Mazumder, A., Patowary, P., Talukdar, A., Sahariah, B., & Majumder, S. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 49(3), 603-626. [Link]

-

da Silva, E. G., de Oliveira, L. F., & de Albuquerque, S. (2018). 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. PeerJ, 6, e5544. [Link]

-

Kumar, A., Kumar, R., & Singh, P. (2020). Synthesis, anti-inflammatory and analgesic evaluation of thiazole/oxazole substituted benzothiazole derivatives. Bioorganic Chemistry, 100, 103912. [Link]

-

Espinosa, A., Moll, H., & Pope, M. T. (2012). 3-Methyl-5-methylsulfanyl-1,3,4-thiadiazole-2(3H)-thione. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o3045. [Link]

-

Shi, W., Li, Y., Li, Q., & Li, Z. (2024). Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety. Molecules, 29(2), 285. [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. sci-hub.red [sci-hub.red]

- 2. A facile synthesis and anticancer activity of some novel thiazoles carrying 1,3,4-thiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wjpmr.com [wjpmr.com]

- 4. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antifungal Properties of 3-Methyl-4-phenylthiazoline-2-thione Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, necessitates the urgent discovery of novel antifungal agents. The thiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides a comprehensive overview of a specific subclass, the 3-Methyl-4-phenylthiazoline-2-thione analogues, as promising antifungal candidates. We delve into the core aspects of their synthesis, proposed mechanisms of action, detailed protocols for in vitro evaluation, and an analysis of their structure-activity relationships. This document serves as a foundational resource for researchers aiming to explore and develop this chemical class into next-generation antifungal therapeutics.

Introduction: The Challenge of Fungal Resistance and the Promise of Thiazoles

In recent decades, the incidence of life-threatening fungal infections has increased dramatically, particularly in immunocompromised patient populations[1]. The existing antifungal armamentarium is limited, and its efficacy is continually challenged by the emergence of resistant pathogens, such as azole-resistant Candida auris and Aspergillus fumigatus[1]. This clinical reality has created a critical need for new antifungals with novel mechanisms of action or improved potency against resistant strains.

Heterocyclic compounds are a cornerstone of drug discovery, and the thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a key pharmacophore in numerous approved drugs[2][3]. Thiazole derivatives are known to exhibit diverse biological activities, including antibacterial, anticancer, and antifungal properties[2][4][5]. Their mechanism often mirrors that of established azole antifungals like fluconazole, by inhibiting a crucial enzyme in the fungal cell membrane biosynthesis pathway[6][7]. This guide focuses specifically on analogues of this compound, a scaffold that offers significant opportunities for chemical modification to optimize antifungal efficacy and pharmacological properties.

Chemistry and Synthesis of Thiazoline-2-thione Analogues

The synthesis of this compound and its analogues generally follows established principles of heterocyclic chemistry. A common and efficient approach involves the condensation of α-haloketones with a suitable thiourea derivative. The core structure can be readily modified by varying the substituents on the starting materials, allowing for the creation of a diverse chemical library for biological screening.

For instance, substituting the phenyl ring of the α-haloketone or altering the N-substituent on the thiourea precursor allows for systematic exploration of the structure-activity relationship.

Proposed Mechanism of Antifungal Action

Thiazole antifungals are understood to function similarly to the widely used imidazole and triazole drugs[6]. Their primary mode of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51)[6][7]. This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane that is absent in mammalian cells, making it an excellent therapeutic target.

By blocking CYP51, thiazole derivatives disrupt the conversion of lanosterol to ergosterol. This leads to two critical downstream effects:

-

Ergosterol Depletion: The fungal cell membrane loses its structural integrity, fluidity, and proper function.

-

Toxic Sterol Accumulation: The buildup of lanosterol and other toxic sterol intermediates further compromises the membrane, leading to increased permeability and ultimately, fungal cell death or growth inhibition (fungistatic effect)[7].

Some studies also suggest that certain thiazole derivatives may have secondary mechanisms, such as directly interfering with the structure of the fungal cell wall or altering the ion permeability of the cell membrane[4][8].

In Vitro Antifungal Evaluation: Protocols and Methodologies

Accurate and reproducible in vitro susceptibility testing is fundamental to evaluating the potential of new antifungal compounds[1]. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized broth microdilution methods that serve as the gold standard[9].

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Causality Behind Choices:

-

Medium: RPMI-1640 is the standard medium as it is well-defined and supports the growth of most clinically relevant fungi.

-

Inoculum Size: A standardized inoculum (e.g., 0.5 × 10³ to 2.5 × 10³ cells/mL) is critical for reproducibility; a higher density can lead to falsely elevated MIC values[10].

-

Endpoint Reading: For azole-class compounds, including thiazoles, trailing growth is common. Therefore, the MIC is typically defined as the concentration that causes a significant (≥50%) reduction in growth compared to the drug-free control well, rather than complete inhibition[9].

Step-by-Step Methodology:

-

Compound Preparation:

-

Dissolve the synthesized thiazoline-2-thione analogues in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

-

Perform serial 2-fold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate. The final concentration range should be appropriate for the expected activity (e.g., 256 µg/mL down to 0.03 µg/mL). Ensure the final DMSO concentration is ≤1% to avoid solvent toxicity.

-

-

Inoculum Preparation:

-

Culture the fungal strain (e.g., Candida albicans, Cryptococcus neoformans) on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours.

-

Harvest fungal cells and suspend them in sterile saline.

-

Adjust the cell suspension to a turbidity equivalent to a 0.5 McFarland standard using a spectrophotometer (approx. 1-5 x 10⁶ CFU/mL).

-

Dilute this adjusted suspension in RPMI-1640 medium to achieve the final target inoculum concentration[10].

-

-

Inoculation and Incubation:

-

Add 100 µL of the final fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted compound.

-

Include a drug-free well (growth control) and an un-inoculated well (sterility control).

-

Incubate the plates at 35°C for 24-48 hours, depending on the fungal species[9].

-

-

MIC Determination:

-

Read the plate visually or with a microplate reader at 490 nm.

-

The MIC is the lowest drug concentration at which a ≥50% reduction in turbidity is observed compared to the growth control.

-

For more objective results, a colorimetric indicator like AlamarBlue or XTT can be added, where a color change indicates metabolic activity[11].

-

Structure-Activity Relationship (SAR) Analysis

The antifungal potency of this compound analogues is highly dependent on the nature and position of substituents on the phenyl ring and other parts of the scaffold. Synthesizing data from various studies allows for the development of a preliminary SAR model to guide further drug design.

| Position of Substitution | Type of Substituent | Observed Effect on Antifungal Activity | Rationale / Reference |

| Phenyl Ring (Position 4) | Electron-Withdrawing Groups (e.g., -Cl, -F, -NO₂) | Often increases potency. | Halogens can enhance lipophilicity, improving cell membrane penetration. The nitro group may also contribute to stronger target binding.[2][12] |

| Phenyl Ring (Position 4) | Electron-Donating Groups (e.g., -OCH₃, -CH₃) | Variable; can either increase or decrease activity depending on the specific fungal strain and the rest of the molecule's structure. | These groups alter the electronic properties and steric bulk of the molecule, which can affect its fit within the CYP51 active site.[13][14] |

| Thiazoline Ring (Position 3) | N-Alkyl Group (e.g., Methyl) | The presence of a small alkyl group like methyl is often crucial for activity. | This group may be important for proper orientation within the enzyme's binding pocket. |

| Thiazoline Ring (Position 5) | Substitution vs. Unsubstitution | Modifications at this position can significantly alter activity, suggesting it is a key area for further exploration. | Linking other heterocyclic rings at this position has been shown to influence the antimicrobial spectrum.[15] |

Data Presentation and Interpretation

Quantitative data from antifungal susceptibility tests should be presented clearly to allow for direct comparison between compounds and reference drugs. The Minimum Inhibitory Concentration (MIC) is the standard metric, often reported as MIC₅₀ and MIC₉₀ (the concentrations required to inhibit 50% and 90% of a panel of clinical isolates, respectively).

Example Data Table:

| Compound | C. albicans ATCC 90028 MIC (µg/mL) | C. neoformans H99 MIC (µg/mL) | A. fumigatus ATCC 204305 MIC (µg/mL) |

| Thiazole-1 (Parent) | 4.0 | 8.0 | 16.0 |

| Thiazole-2 (4-Chloro) | 0.25 | 0.5 | 2.0 |

| Thiazole-3 (4-Methoxy) | 2.0 | 4.0 | 8.0 |

| Thiazole-4 (2,4-Dichloro) | 0.12 | 0.25 | 1.0 |

| Fluconazole (Control) | 0.5 | 4.0 | >64 |

| Amphotericin B (Control) | 0.25 | 0.12 | 0.5 |

Note: Data are hypothetical and for illustrative purposes only, based on activity ranges reported in the literature[4].

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel antifungal agents. These compounds leverage a validated mechanism of action—inhibition of ergosterol biosynthesis—and their synthetic tractability allows for extensive chemical optimization. The SAR data clearly indicate that substitutions on the phenyl ring are a key determinant of antifungal potency.

Future research should focus on:

-

In Vivo Efficacy: Promising candidates must be advanced into animal models of fungal infection to assess their therapeutic potential.

-

Toxicity Profiling: Comprehensive cytotoxicity assays against mammalian cell lines are required to establish a therapeutic window[8].

-

Mechanism of Resistance: Studies should be conducted to determine the potential for fungi to develop resistance to these new compounds.

-

Spectrum of Activity: Screening against a broader panel of clinically relevant yeasts and molds, including drug-resistant isolates, is essential.

By systematically addressing these areas, the scientific community can work towards translating the in vitro promise of these thiazole analogues into clinically effective antifungal therapies.

References

- Nagel, K. M. (2024). Thiazole antifungals. Research Starters - EBSCO.

- Patterson, T. F., & Wiederhold, N. P. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews.

- Revie, N. M., et al. (2018). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases.

- Turecka, K., et al. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. Scientific Reports.

- Pierce, C. G., et al. (2008). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy.

- Benito, R. (2018). In vitro antifungal susceptibility testing.

- Turecka, K., et al. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. PubMed.

- Hoffman, H. L., & Pfaller, M. A. (2001). In vitro antifungal susceptibility testing. Pharmacotherapy.

- Unknown Author. (n.d.). Thiazole containing antifungal agents.

- Kumar, R., et al. (2022).

- Vasile, C. M., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI.

- Zhang, Y., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLOS ONE.

- Vasile, C. M., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023).

- Unknown Author. (n.d.). Reactivity and applications of thiazolines.

- Unknown Author. (n.d.). Structure–activity relationship of antifungal agents.

- Zhang, Y., et al. (2024). Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety. MDPI.

- Gomaa, A. M. (2022). Synthesis and Biological Evaluation of New 3-Phenylthiazolidin-4-One and 3-Phenylthiazole Derivatives as Antimicrobial Agents.

- Imramovský, A., et al. (2023).

- Shi, L., et al. (2023). Design, synthesis and antifungal evaluation of phenylthiazole-1,3,4-oxadiazole thione (ketone) derivatives inspired by natural thiasporine A. Pest Management Science.

- Shi, L., et al. (2023). Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety. Molecules.

- Wang, Z., et al. (2023). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. Bioorganic & Medicinal Chemistry.

- El-Karim, S. S. A., et al. (2021). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Advances.

- Evren, K., et al. (2021). Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents.

- Zhang, H., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry.

- Unknown Author. (n.d.).

Sources

- 1. journals.asm.org [journals.asm.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]

- 7. researchgate.net [researchgate.net]

- 8. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Therapeutic Promise of Phenylthiazole Derivatives: A Technical Guide to Their Antibacterial Potential

Introduction: A New Front in the War Against Antimicrobial Resistance

The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global health, threatening to return modern medicine to a pre-antibiotic era.[1][2] The relentless evolution of multi-drug resistant (MDR) pathogens necessitates the urgent discovery and development of novel antibacterial agents with unique scaffolds and mechanisms of action.[2][3][4][5] In this landscape, heterocyclic compounds have emerged as a particularly fruitful area of research, with the thiazole nucleus standing out as a "wonder nucleus" due to its presence in numerous bioactive natural products and synthetic drugs.[1][2][6][7] This guide focuses on a promising class of these compounds: novel phenylthiazole derivatives, which have demonstrated significant potential in combating clinically relevant bacteria, including formidable strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[4][8][9][10][11]

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It provides a comprehensive exploration of the synthesis, in vitro evaluation, structure-activity relationships (SAR), and mechanisms of action of these compounds, grounded in the latest scientific findings.

Synthetic Pathways to Novel Phenylthiazole Scaffolds

The versatility of the phenylthiazole scaffold stems from the numerous synthetic routes available for its construction and derivatization. A common and effective method involves the Hantzsch thiazole synthesis, where α-haloketones react with thioamides. Variations of this and other methods allow for the introduction of diverse substituents on both the phenyl and thiazole rings, which is crucial for optimizing antibacterial activity. For instance, some syntheses utilize thiosemicarbazide and ketones under microwave irradiation to generate the core structure.[1][6]

The ability to hybridize the phenylthiazole core with other bioactive pharmacophores, such as quinolones, pyrazoles, or 1,3,4-thiadiazoles, has been shown to yield compounds with enhanced antibacterial efficacy.[10][11][12][13] This strategy of molecular hybridization is a key approach in modern medicinal chemistry to develop more potent drug candidates.[11][14]

Core Experimental Protocols: A Framework for Discovery and Evaluation

The journey from a synthesized compound to a potential drug candidate is paved with rigorous experimental evaluation. The following protocols represent the foundational assays for assessing the antibacterial potential and safety profile of novel phenylthiazole derivatives.

Diagram: Workflow for Antibacterial Drug Discovery

Caption: A streamlined workflow for the discovery and initial evaluation of novel antibacterial agents.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized technique to determine the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

-

Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells of a microtiter plate.

-

Compound Dilution Series: The test compound is serially diluted (typically two-fold) in the microtiter plate. A common concentration range to start with is 0.125 to 128 µg/mL.

-

Incubation: The inoculated plates are incubated at 37°C for 16-20 hours.

-

Reading the Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

Protocol 2: Cytotoxicity Assessment using the MTT Assay

It is crucial to ensure that the antibacterial activity of a compound is not due to general cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[15]

Step-by-Step Methodology:

-

Cell Seeding: Human cell lines (e.g., HEK293, HeLa) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.[16][17]

-

Compound Treatment: The cells are treated with various concentrations of the phenylthiazole derivative for a specified period (e.g., 24 or 48 hours).

-

MTT Addition: The MTT reagent is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

-

Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader. The results are used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.[15]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the phenylthiazole scaffold has yielded critical insights into the structural requirements for potent antibacterial activity.

-

Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring significantly influence activity. For instance, introducing an electron-withdrawing group at the meta-position of the benzene ring has been shown to enhance antibacterial activity against certain pathogens.[12]

-

Modifications at the Thiazole C2 and C5 Positions: A nonpolar, hydrophobic functional group at the thiazole-C2 position and an ethylidenehydrazine-1-carboximidamide moiety at the C5 position have been identified as crucial for activity against MRSA.[16]

-

Lipophilic Side Chains: The incorporation of lipophilic moieties can enhance biological activity; however, it may negatively impact drug-like properties.[18] Balancing lipophilicity and aqueous solubility is a key challenge in optimizing these compounds.[18]

| Compound Series | Key Structural Feature | Impact on Activity | Target Organism(s) | Reference |

| Phenylthiazole-1,3,4-thiadiazole hybrids | Electron-withdrawing group at meta-position of phenyl ring | Enhanced antibacterial activity | Ralstonia solanacearum | [12] |

| Pyrazole-linked phenylthiazoles | Biphenyl thiazole at C-5 of pyrazole and phenyl amide at C-3 | Essential for antibacterial activity | MRSA | [10] |

| Phenylthiazole-substituted aminoguanidines | Aminoguanidine moiety | Potent activity against VRE | Vancomycin-resistant enterococci | [8][9] |

| Alkynylphenylthiazoles | Cyclic amines on lipophilic side chain | Improved aqueous solubility while maintaining activity | MRSA | [18] |

Unraveling the Mechanisms of Action

Understanding how a compound exerts its antibacterial effect is paramount for its development as a therapeutic agent. For phenylthiazole derivatives, several mechanisms of action have been proposed and investigated.

Diagram: Potential Mechanisms of Action of Phenylthiazole Derivatives

Caption: Potential molecular targets and mechanisms of action for antibacterial phenylthiazole derivatives.

-

Inhibition of Cell Wall Synthesis: Some phenylthiazole-substituted aminoguanidines have been shown to target cell wall synthesis.[8][9] Transposon mutagenesis studies have implicated targets such as undecaprenyl diphosphate phosphatase (UPPP), an essential enzyme in the peptidoglycan synthesis pathway.[8][9] These compounds can also collapse the proton motive force across the bacterial membrane.[8][9]

-